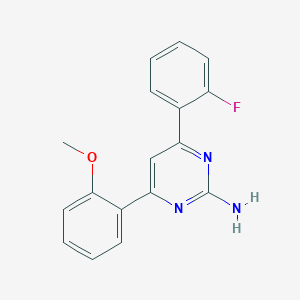

4-(2-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a chemical compound that belongs to the pyrimidine class Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with pyrimidine derivatives under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often emphasizes optimizing reaction conditions to maximize yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.

Scientific Research Applications

4-(2-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

Industry: It can be used in the development of advanced materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-Fluorophenyl)-6-(2-hydroxyphenyl)pyrimidin-2-amine

- 4-(2-Fluorophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine

- 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine

Uniqueness

4-(2-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which can influence its chemical reactivity, biological activity, and physical properties

Biological Activity

4-(2-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a member of the pyrimidine class, known for its diverse applications in medicinal chemistry. This compound exhibits significant biological activity, particularly in cancer research and drug development. Understanding its mechanisms of action and biological effects is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H14FN3O, and it has a molecular weight of approximately 295.31 g/mol. The compound features a pyrimidine ring substituted with fluorophenyl and methoxyphenyl groups, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to effects such as:

- Inhibition of Tumor Growth : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.

- Induction of Apoptosis : It may trigger programmed cell death in malignant cells, enhancing its potential as an anticancer agent.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and CFPAC (pancreatic cancer) cells. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the cell line but generally fall within the micromolar range.

Mechanistic Insights

Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression. For instance, it may inhibit key kinases or transcription factors that regulate cell cycle progression and survival pathways.

Case Studies

- Cytotoxicity Assessment : A study involving the treatment of HeLa cells with varying concentrations of the compound showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

- Comparative Analysis : When compared to similar pyrimidine derivatives, this compound exhibited superior cytotoxicity, emphasizing the influence of its unique substituents on biological activity.

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been evaluated using computational models. Predictions indicate favorable pharmacokinetic profiles, which are essential for drug development:

- Absorption : High predicted bioavailability due to favorable solubility characteristics.

- Metabolism : Potential metabolic pathways identified include phase I oxidation and phase II conjugation reactions.

Toxicity Profile

Initial toxicity assessments indicate that the compound exhibits low toxicity towards normal human cells (e.g., HUVEC), suggesting a selective action against cancer cells.

Properties

IUPAC Name |

4-(2-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O/c1-22-16-9-5-3-7-12(16)15-10-14(20-17(19)21-15)11-6-2-4-8-13(11)18/h2-10H,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXSJAOCORNTRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.